N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide, commonly known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It is a white crystalline powder that is soluble in ethanol and dimethyl sulfoxide (DMSO). CPCCOEt has been widely used in scientific research for its ability to selectively block mGluR1, which is involved in various physiological and pathological processes.
Mechanism of Action
CPCCOEt selectively blocks the activity of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide by binding to its allosteric site. This prevents the activation of downstream signaling pathways, including the phospholipase C (PLC) and inositol trisphosphate (IP3) pathways. As a result, the release of intracellular calcium is inhibited, leading to a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and synaptic transmission. It has also been implicated in the regulation of blood pressure, heart rate, and gastrointestinal motility.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPCCOEt is its selectivity for N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide, which allows for the specific study of this receptor subtype. However, its potency and efficacy can vary depending on the experimental conditions, and it may have off-target effects on other receptor subtypes. Additionally, CPCCOEt has poor aqueous solubility, which can limit its use in certain experimental systems.
Future Directions
There are several potential future directions for research involving CPCCOEt. One area of interest is the role of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CPCCOEt may also have therapeutic potential for the treatment of pain, anxiety, and addiction. Further studies are needed to fully understand the physiological and pathological roles of this compound and the potential therapeutic applications of CPCCOEt.
Synthesis Methods
The synthesis of CPCCOEt involves the reaction of 3-[(cyclopropylcarbonyl)amino]-2-methylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting carboxamide is then treated with ethyl chloroformate to form the final product, CPCCOEt.
Scientific Research Applications
CPCCOEt has been extensively used in scientific research to study the physiological and pathological roles of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide. It has been shown to block this compound-mediated effects in various systems, including the central nervous system, cardiovascular system, and gastrointestinal tract. CPCCOEt has also been used to investigate the involvement of this compound in pain, anxiety, depression, and addiction.
properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h5,8-9,13-14H,2-4,6-7,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDNGGZFUPKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.